molecular formula C12H9BrN2O4 B2440359 (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1147377-43-2

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2440359
CAS RN: 1147377-43-2
M. Wt: 325.118
InChI Key: FXXQBISRVZMQCC-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C12H9BrN2O4 and its molecular weight is 325.118. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives are significant in the realm of synthetic chemistry, especially for their utility as precursors in the synthesis of complex molecules. A notable application is in the concise and efficient approach to synthesize key pyrimidine precursors for rosuvastatin, a widely used statin, highlighting a method superior to existing methodologies by avoiding metal catalysis and cryogenic conditions (Šterk et al., 2012). Similarly, heterocyclization of 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with arenecarbaldehyde oximes in the presence of N-bromosuccinimide and triethylamine forms diverse biologically active compounds, demonstrating the versatility of pyrimidine derivatives in synthesizing heterocyclic compounds (Tyrkov & Yurtaeva, 2019).

Computational Studies and Material Science

In material science, computational and experimental studies on molecular structures of benzo[g]pyrimido[4,5-b]quinoline derivatives, similar to the pyrimidine trione , reveal insights into their conformational features and regioselective formation. These studies facilitate understanding the molecular geometry, ground state energy, and thermodynamic features, aiding in the design of materials with desired properties (Trilleras et al., 2017).

Pharmaceutical Intermediates

The compound and its analogs serve as crucial intermediates in pharmaceutical synthesis. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine showcases its importance as an intermediate in developing various pharmaceuticals. This process underscores the compound's role in creating biologically active molecules and potential therapeutic agents (Hou et al., 2016).

Catalyst-Free Synthesis Methods

Further demonstrating the compound's utility, catalyst-free synthesis methods have been developed for creating diversely substituted pyrimidine derivatives under ambient conditions. This approach emphasizes environmentally friendly chemistry by eliminating the need for catalysts and employing mild reaction conditions, contributing to the green chemistry field (Brahmachari & Nayek, 2017).

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-6-hydroxy-2,4-dioxopyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4/c1-6-4-7(13)2-3-9(6)15-11(18)8(5-16)10(17)14-12(15)19/h2-5,18H,1H3,(H,14,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDDRIGKGUHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=C(C(=O)NC2=O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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